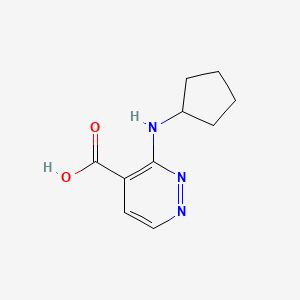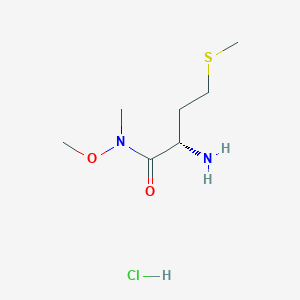胺二盐酸盐 CAS No. 1375474-73-9](/img/structure/B1459190.png)
[2,2-二甲基-3-(甲基氨基)丙基](甲基)胺二盐酸盐
描述
“2,2-Dimethyl-3-(methylamino)propylamine” is a chemical compound . It is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
DMAPA has a molar mass of 102.181 g·mol −1, appears as a colourless liquid, and has a fishy, ammoniacal odor. It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .科学研究应用
Polymer Research and Copolymerization
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride: is utilized in the field of polymer research, particularly in the copolymerization of amine-containing monomers. This compound can significantly influence the composition and compositional heterogeneity of copolymers when combined with dodecyl (meth)acrylate in toluene . The ability of this amine to form assemblies with different reactivity due to hydrogen bonding makes it a valuable monomer for creating organo-soluble (meth)acrylic copolymers, which are effective as dispersant viscosity modifiers for lubricating oils .
CO2 Capture and Solubility Studies
In the context of environmental research, particularly for CO2 capture from flue gases, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride has been studied for its solubility properties. It’s an area of significant interest due to the need to reduce greenhouse gas emissions from fossil fuel combustion. This compound is considered as a potential constituent of novel phase change solvent mixtures for CO2 capture, offering an alternative to traditional solvents like monoethanolamine (MEA) .
Lubricant Formulation
The compound is proposed for use in lubricant formulations. As part of higher alkyl (meth)acrylate copolymers, it serves as an effective dispersant and viscosity modifier. These properties are crucial for maintaining the performance and longevity of mechanical systems that rely on lubrication .
Radical Polymerization
The radical polymerization process involving 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is another significant application. The peculiar nature of its copolymerization with n-dodecyl acrylate or n-dodecyl methacrylate highlights the compound’s role in controlling compositional heterogeneity, which is essential for developing specific polymer properties .
Chemical Absorption Processes
This compound’s role in chemical absorption processes, especially related to CO2 capture, is noteworthy. Its solubility characteristics in aqueous solutions make it a candidate for exploring new chemical absorption methods, which are a mature approach to reducing CO2 emissions .
Pharmaceutical Testing
While not directly mentioned in the search results, compounds like 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride are often used in pharmaceutical testing as reference standards. They provide a basis for ensuring the accuracy and reliability of pharmaceutical products during the development and quality control stages .
安全和危害
作用机制
Target of Action
Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .
属性
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)